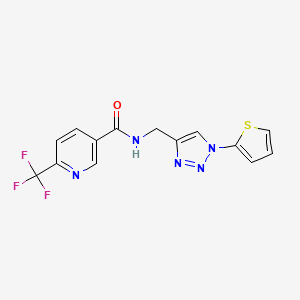

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule characterized by a hybrid structure combining a thiophene-linked 1,2,3-triazole core and a trifluoromethyl-substituted nicotinamide moiety.

Properties

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5OS/c15-14(16,17)11-4-3-9(6-18-11)13(23)19-7-10-8-22(21-20-10)12-2-1-5-24-12/h1-6,8H,7H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPIIGUYILGLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains and fungi. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, derivatives of this compound have exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values in the micromolar range .

Fungicidal Activity

The compound's structural analogs have been tested for fungicidal activity against pathogens like Pseudoperonospora cubensis, showing effective control rates significantly higher than conventional fungicides . The efficacy of these compounds is attributed to their ability to disrupt fungal cell wall synthesis.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes within microbial cells or cancer cells.

- Signal Transduction Modulation : It can affect various signaling pathways that regulate cell proliferation and survival.

Research Findings

| Study | Biological Activity | Cell Line/Pathogen | IC50/EC50 Value |

|---|---|---|---|

| Anticancer | HeLa | ~10 µM | |

| Fungicidal | Pseudoperonospora cubensis | 1.96 mg/L | |

| Antimicrobial | Various Bacterial Strains | Varies |

Case Studies

- Anticancer Study : A study involving N-(thiophen-2-yl) derivatives demonstrated their ability to inhibit tumor growth in xenograft models, indicating potential for further development as anticancer agents.

- Fungicidal Efficacy : Field trials showed that certain derivatives outperformed established fungicides in controlling cucumber downy mildew, suggesting a viable agricultural application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Several triazole-containing compounds have been studied for antitumor activity. For example:

- N-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide (8a) and N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-1-isopropyl-1H-indazole-6-carboxamide (14a) exhibit IC50 values of 6.21 μM and 6.43 μM, respectively, against PC-3 prostate cancer cells . Unlike the target compound, these analogs feature a benzyl-triazole group and indazole-carboxamide scaffold, which may limit their selectivity compared to the thiophene-triazole and nicotinamide combination in the target molecule.

Trifluoromethyl-Substituted Agrochemicals

The trifluoromethyl group is prevalent in both pharmaceuticals and pesticides. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a fungicide, shares the trifluoromethyl-benzamide motif with the target compound . However, flutolanil’s isopropoxy-phenyl group directs its agricultural use, whereas the target’s thiophene-triazole moiety may enable interactions with biological targets like kinases or receptors.

Nicotinamide Derivatives

Nicotinamide derivatives are explored for diverse applications. The compound 3,4-difluoro-N-({1-[(2R)-4-(hydroxyamino)-4-oxo-1-(quinolin-7-yl)butan-2-yl]-1H-1,2,3-triazol-4-yl}methyl)benzamide () incorporates a triazole-linked quinoline and difluorobenzamide. Its hydroxyamino-oxo group contrasts with the target’s trifluoromethyl-nicotinamide, highlighting how subtle substituent changes alter solubility and target affinity.

Data Table: Key Structural and Functional Comparisons

Key Research Findings

Triazole Linkers : The 1,2,3-triazole group enhances molecular rigidity and binding efficiency in both pharmaceutical and agrochemical contexts .

Trifluoromethyl Effects : This substituent improves metabolic stability and membrane permeability, as seen in flutolanil and antitumor indazole derivatives .

Thiophene vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.